N-[1-(4-methylbenzoyl)piperidin-4-yl]quinoxaline-2-carboxamide
Description
N-[1-(4-methylbenzoyl)piperidin-4-yl]quinoxaline-2-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinoxaline core linked to a piperidine ring, which is further substituted with a 4-methylbenzoyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[1-(4-methylbenzoyl)piperidin-4-yl]quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-15-6-8-16(9-7-15)22(28)26-12-10-17(11-13-26)24-21(27)20-14-23-18-4-2-3-5-19(18)25-20/h2-9,14,17H,10-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTHNCNJJJFWOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)NC(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-methylbenzoyl)piperidin-4-yl]quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the 4-methylbenzoyl group via an acylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis are selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: N-[1-(4-methylbenzoyl)piperidin-4-yl]quinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the quinoxaline or piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce reduced quinoxaline derivatives.
Scientific Research Applications
N-[1-(4-methylbenzoyl)piperidin-4-yl]quinoxaline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is studied for its potential use in developing new therapeutic agents.
Medicine: Due to its biological activities, the compound is investigated for its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[1-(4-methylbenzoyl)piperidin-4-yl]quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. For example, it may inhibit DNA synthesis or disrupt cell signaling pathways, leading to its antimicrobial or anticancer effects. The exact mechanism depends on the specific biological activity being studied.
Comparison with Similar Compounds
N-(4-methylbenzoyl)-4-benzylpiperidine: This compound shares the piperidine and benzoyl moieties but lacks the quinoxaline core.
Quinoxaline-2-carboxamide derivatives: These compounds have the quinoxaline core but may have different substituents on the carboxamide group.
Uniqueness: N-[1-(4-methylbenzoyl)piperidin-4-yl]quinoxaline-2-carboxamide is unique due to its specific combination of the quinoxaline core, piperidine ring, and 4-methylbenzoyl group
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
